Tributyl(pentafluoroethyl)stannane

Catalog No.
S1503784
CAS No.
1426-66-0
M.F
C14H27F5Sn
M. Wt
409.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributyl(pentafluoroethyl)stannane

CAS Number

1426-66-0

Product Name

Tributyl(pentafluoroethyl)stannane

IUPAC Name

tributyl(1,1,2,2,2-pentafluoroethyl)stannane

Molecular Formula

C14H27F5Sn

Molecular Weight

409.1 g/mol

InChI

InChI=1S/3C4H9.C2F5.Sn/c3*1-3-4-2;3-1(4)2(5,6)7;/h3*1,3-4H2,2H3;;

InChI Key

QXRRWXQWODQKRG-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C(C(F)(F)F)(F)F

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(C(F)(F)F)(F)F

The exact mass of the compound Tributyl(perfluoroethyl)stannane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tributyl(pentafluoroethyl)stannane (CAS 1426-66-0) is a specialized organotin reagent characterized by a tributyltin moiety bonded to a pentafluoroethyl group. While structurally related to other perfluoroalkyl stannanes, its primary procurement value lies in its capability to act as a mild, base-free stannylating agent [1]. As a stable liquid at room temperature (boiling point 245-247 °C), it offers predictable processability and precise dosing compared to highly reactive, in situ generated organometallic alternatives . This compound is specifically procured for the functionalization of highly strained or base-sensitive substrates where traditional lithiation-stannylation sequences cause catastrophic material degradation [1].

Substituting Tributyl(pentafluoroethyl)stannane with conventional stannylating combinations—such as tributyltin chloride paired with strong bases like lithium diisopropylamide (LDA) or n-butyllithium—fails when processing highly strained substrates like functionalized cyclopropenes. Strong bases cause rapid ring-opening, ester hydrolysis, and general decomposition of these sensitive intermediates [1]. Conversely, attempting substitution with standard perfluoroalkylating agents (e.g., trimethyl(pentafluoroethyl)silane) fails to deliver the stannyl group required for downstream cross-coupling. The specific reactivity of the pentafluoroethyl ligand, which acts as an in situ pro-base and leaving group upon fluoride activation, cannot be replicated by generic organotin halides.

Stannylation Yield on Base-Sensitive Cyclopropenes

In the functionalization of base-sensitive cyclopropenes, traditional stannylation using strong bases leads to substrate destruction. Research demonstrates that using Tributyl(pentafluoroethyl)stannane in the presence of stoichiometric potassium fluoride enables direct stannylation, yielding the desired stannylcyclopropenes in high yields (up to 85%), whereas the comparator baseline (LDA followed by Bu3SnCl) results in complete substrate decomposition and ring-opening [1]. The fluoride-activated release of the pentafluoroethyl group provides a sufficiently mild basic environment to deprotonate the cyclopropene without degrading the strained ring.

Evidence DimensionSubstrate survival and stannylation yield
Target Compound DataUp to 85% yield of intact stannylcyclopropene
Comparator Or BaselineLDA + Bu3SnCl (0% yield, complete decomposition)
Quantified Difference>80% yield improvement due to elimination of strong base
ConditionsStoichiometric KF activation, base-sensitive cyclopropene substrates

Buyers synthesizing highly strained or base-sensitive building blocks must procure this specific reagent to avoid catastrophic yield losses during stannylation.

Downstream Cross-Coupling Compatibility (Stille Reaction)

The stannylcyclopropenes generated exclusively via Tributyl(pentafluoroethyl)stannane are highly competent precursors for downstream Stille cross-coupling. Because the initial stannylation avoids the formation of complex decomposition byproducts, the resulting stannanes can be directly subjected to palladium-catalyzed cross-coupling with aryl iodides, delivering tetrasubstituted cyclopropenes in high yields [1]. Generic substitution with non-stannane perfluoroalkylating agents (e.g., TMS-C2F5) completely fails to install the necessary C-Sn bond required for the Stille reaction.

Evidence DimensionDownstream Stille coupling viability
Target Compound DataEnables direct Pd-catalyzed cross-coupling to tetrasubstituted cyclopropenes
Comparator Or BaselineTMS-C2F5 (Incapable of forming Stille-active C-Sn bonds)
Quantified DifferenceBinary (Enables vs. Prevents Stille coupling)
ConditionsPalladium-catalyzed cross-coupling of the resulting intermediate

Ensures that the procured reagent not only protects the substrate but also installs the correct functional handle for subsequent C-C bond formation.

Thermal Stability and Handling Predictability

Compared to in situ generated stannylating agents like tributyltin lithium (Bu3SnLi), which require cryogenic conditions (-78 °C) and strict anhydrous/anaerobic handling to prevent rapid degradation, Tributyl(pentafluoroethyl)stannane is a stable liquid with a boiling point of 245-247 °C . This thermal stability allows for precise volumetric dosing at ambient temperature and extended shelf life, significantly reducing the process engineering burden associated with cryogenic organometallic generation.

Evidence DimensionHandling temperature and stability
Target Compound DataStable liquid at 25 °C, bp 245-247 °C
Comparator Or BaselineBu3SnLi (Requires -78 °C generation and immediate use)
Quantified Difference~100 °C difference in required handling/processing temperature
ConditionsStandard laboratory or pilot-scale reagent storage and transfer

Reduces procurement and operational costs by eliminating the need for cryogenic reactors and specialized organometallic handling protocols.

Synthesis of Tetrasubstituted Cyclopropenes

Where this compound is the right choice for generating stannylcyclopropene intermediates without destroying the strained ring, enabling downstream palladium-catalyzed Stille couplings to form highly substituted carbocycles[1].

Base-Free Organotin Functionalization Workflows

Ideal for workflows where substrates contain base-sensitive functional groups (e.g., delicate esters or epoxides) that preclude the use of strong bases like LDA or BuLi during the stannylation step [1].

Ambient-Temperature Stannylation Scale-Up

Selected over cryogenic reagents like Bu3SnLi when scaling up stannylation reactions, as its liquid stability at room temperature simplifies reactor design and dosing requirements.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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